Tert-butyl 5-fluoroisoindoline-2-carboxylate
Description
Tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS 871013-94-4) is a fluorinated isoindoline derivative with the molecular formula C₁₃H₁₆FNO₂ and a molecular weight of 253.28 g/mol . Its structure features a tert-butyl ester group at position 2 and a fluorine atom at position 5 of the isoindoline core. This compound is typically available in high purity (≥97%) and serves as a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 5-fluoro-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVSCAYFSBZWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167527 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871013-94-4 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871013-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoroisoindoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoindoline derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Tert-butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-fluoroisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16FNO2
- Molecular Weight : 237.27 g/mol
- IUPAC Name : tert-butyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate
- Purity : Typically >97% .
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines .
- Neuroprotective Effects : Investigations into the neuroprotective potential of isoindoline derivatives have shown promising results. These compounds may protect neuronal cells from oxidative stress, suggesting their use in neurodegenerative diseases .
Synthetic Applications
This compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Synthesis Examples
- Building Block for Drug Synthesis : It serves as a precursor for synthesizing various pharmacologically active compounds, including those targeting the central nervous system .
- Functionalization Reactions : The compound can undergo functionalization reactions, leading to the formation of new derivatives with enhanced biological activities .
Analytical Applications
The compound is also used in analytical chemistry for the development of new methods to analyze complex mixtures.
Techniques Employed
- HPLC Analysis : this compound has been incorporated in high-performance liquid chromatography (HPLC) methods to separate and quantify related compounds effectively .
- Spectroscopic Studies : Its unique structure allows for detailed spectroscopic studies, aiding in the understanding of molecular interactions and behaviors in different environments .
Data Table: Comparison of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Drug development and therapeutic applications | Significant anticancer activity observed |
| Synthetic Applications | Intermediate for complex organic synthesis | Used as a precursor in CNS-targeting drugs |
| Analytical Chemistry | HPLC and spectroscopic analysis | Effective separation of complex mixtures |
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoroisoindoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the tert-butyl group can increase its stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs and their properties:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Tert-butyl 5-fluoroisoindoline-2-carboxylate | 871013-94-4 | C₁₃H₁₆FNO₂ | 253.28 | Fluorine (position 5) |
| Tert-butyl 5-aminoisoindoline-2-carboxylate | 264916-06-5 | C₁₃H₁₈N₂O₂ | 234.30 | Amino (position 5) |
| Tert-butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 | C₁₃H₁₆BrNO₂ | 306.18 | Bromine (position 5) |
| Tert-butyl 4-aminoisoindoline-2-carboxylate | 871013-98-8 | C₁₃H₁₈N₂O₂ | 234.30 | Amino (position 4) |
| Tert-butyl 5-[methoxy(methyl)carbamoyl]... | 2940963-07-3 | C₁₆H₂₂N₂O₄ | 306.36 | Methoxy-methyl carbamoyl (pos. 5) |
| Tert-butyl 5-(tetramethyl-dioxaborolan-2-yl)... | 905273-91-8 | C₁₉H₂₈BNO₄ | 345.24 | Boronate ester (position 5) |
Key Observations :
- Electronic Effects: Fluorine’s electronegativity withdraws electron density, altering reactivity compared to electron-donating groups like the amino substituent .
- Hydrophobicity : The tert-butyl group enhances lipophilicity across all analogs, influencing solubility in organic solvents .
Fluorinated vs. Brominated Derivatives
- This compound : Fluorine’s stability under physiological conditions makes this compound a candidate for drug candidates requiring metabolic resistance .
- Tert-butyl 5-bromoisoindoline-2-carboxylate : Bromine serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Amino-Functionalized Analogs
- Tert-butyl 5-aminoisoindoline-2-carboxylate: The amino group enables nucleophilic reactions (e.g., acylation, sulfonylation) to generate amides or ureas, useful in peptide mimetics .
- Tert-butyl 4-aminoisoindoline-2-carboxylate: Positional isomerism (amino at position 4 vs. 5) alters electronic distribution and binding interactions in receptor-targeted molecules .
Carbamoyl and Boronate Derivatives
- Tert-butyl 5-[methoxy(methyl)carbamoyl]... : The carbamoyl group facilitates peptide bond formation or serves as a proteolysis-targeting chimera (PROTAC) component .
- Tert-butyl 5-(tetramethyl-dioxaborolan-2-yl)... : The boronate ester is pivotal in Suzuki reactions for constructing biaryl systems in drug discovery .
Biological Activity
Tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS No. 871013-94-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides an overview of its synthesis, biological properties, and relevant case studies based on diverse research findings.
- Molecular Formula : C13H16FNO2
- Molecular Weight : 237.27 g/mol
- Purity : Typically >95% for research applications
- Storage Conditions : Sealed in dry conditions at room temperature
Synthesis
The synthesis of this compound involves multi-step organic reactions, often starting from simpler indole derivatives. The process can be adapted from established protocols for creating related compounds, ensuring high yields and purity. For instance, a common method includes the use of tert-butyl dicarbonate as a protecting group during the synthesis of indole derivatives .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant inhibition of cell proliferation, particularly in melanoma and colon cancer cells.
| Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|
| A375 (Melanoma) | 40–88 | Encorafenib | 21 |
| Colo205 (Colon) | 50–100 | P5B | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness compared to established therapies .
The biological activity of this compound is primarily attributed to its ability to inhibit mutated BRAF kinase activity, which is commonly associated with melanoma. The compound has been shown to penetrate cancer cells effectively and disrupt signaling pathways involved in tumor growth. It inhibits downstream effectors such as MEK and ERK, leading to reduced proliferation and increased apoptosis in cancerous cells .
Case Studies
-
Melanoma Treatment :
A study evaluated the efficacy of this compound in A375 melanoma cells, revealing potent antiproliferative effects comparable to encorafenib, a leading BRAF inhibitor. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 50 nM. -
Colon Cancer Research :
In Colo205 cells, the compound demonstrated similar antiproliferative effects, with IC50 values indicating effective inhibition of cell growth. The study underscored its potential as a therapeutic agent for BRAF V600E mutant cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 5-fluoroisoindoline-2-carboxylate, and how can purity be validated?
- Methodology : The compound can be synthesized via Boc-protection strategies. For example, tert-butyl esters are typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). Fluorination at the 5-position may require regioselective electrophilic fluorination or palladium-catalyzed coupling.
- Purification : Column chromatography with gradients like petroleum ether/ethyl acetate (e.g., 70/30 to 60/40) is effective for isolating intermediates. Purity can be validated using HPLC (≥95% purity threshold) and Rf values via TLC (e.g., Rf = 0.15–0.35 in PE/EtOAc systems) .
- Characterization : Confirm structure via ¹H NMR (e.g., tert-butyl singlet at δ 1.4–1.5 ppm), ¹³C NMR (carbonyl at ~155 ppm), and HRMS (exact mass matching theoretical value) .
Q. How can researchers assess the stability of this compound under experimental conditions?
- Methodology : Conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC or LC-MS.
- Key Considerations : The tert-butyl group is labile under strong acidic conditions (e.g., TFA), while the fluorinated aromatic ring may resist hydrolysis. Document stability in common solvents (DMF, DMSO) over 24–72 hours .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the fluorinated isoindoline core in cross-coupling reactions?
- Methodology : Use DFT calculations to model electronic effects of the fluorine substituent (e.g., meta-directing properties). Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Data Analysis : Track regioselectivity via ¹⁹F NMR or X-ray crystallography. Fluorine’s electron-withdrawing effect may reduce nucleophilicity at adjacent positions .
Q. How can computational modeling predict the pharmacokinetic properties of derivatives of this compound?
- Methodology : Employ QSAR models or molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins. Calculate logP (octanol-water partition coefficient) and polar surface area to predict blood-brain barrier permeability.
- Validation : Compare in silico results with in vitro assays (e.g., CYP450 inhibition studies) .
Q. How should researchers resolve contradictions in spectroscopic data for fluorinated isoindoline derivatives?
- Methodology : Re-examine sample preparation (e.g., solvent deuteration artifacts in NMR). Cross-validate with alternative techniques:
- HRMS for molecular formula confirmation.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural assignment .
- Case Study : Inconsistent ¹H NMR integrations may arise from rotameric equilibria; variable-temperature NMR can suppress this .
Regulatory and Safety Considerations
Q. What preclinical toxicity data are required for IND applications involving this compound?
- Methodology : Follow FDA guidelines for acute toxicity (single-dose studies in rodents) and genotoxicity (Ames test). Include in vitro cytotoxicity assays (e.g., HepG2 cell viability). Note that limited ecotoxicology data exist; perform OECD 301 biodegradability testing .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
